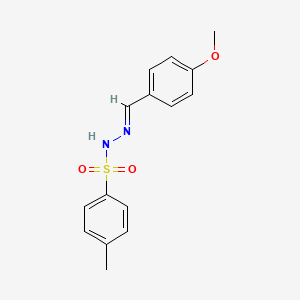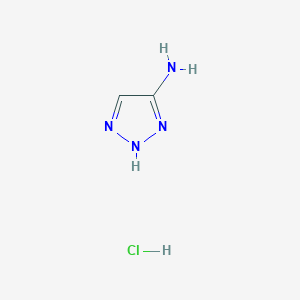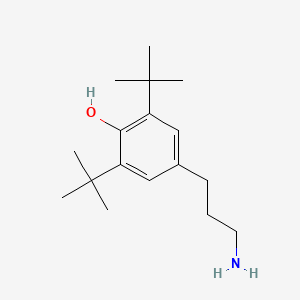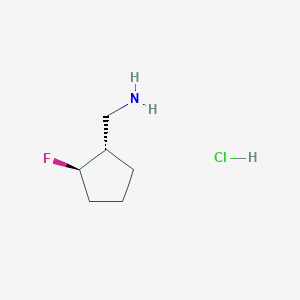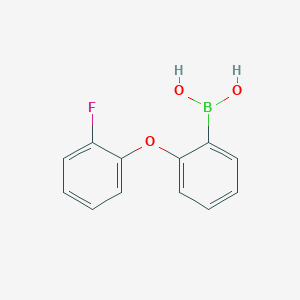
2-(2-Fluorophenoxy)phenylboronic acid
説明
2-(2-Fluorophenoxy)phenylboronic acid (FPBA) is a boronic acid used in diverse fields such as pharmaceuticals, materials science, and catalysis. It is used for the preparation of biologically active biphenyls and arylboron difluoride Lewis acids .
Molecular Structure Analysis
The molecular weight of FPBA is 232.02 . The empirical formula is C12H10BFO3 . The molecule consists of two phenyl rings, one of which is substituted with a fluorine atom and the other with a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving FPBA are not detailed in the search results, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
FPBA is a solid compound . Its density is predicted to be 1.30±0.1 g/cm3, and its boiling point is predicted to be 348.5±52.0 °C .科学的研究の応用
Anticancer Potential
- Oncological Applications : Phenylboronic acid derivatives, including compounds similar to 2-(2-Fluorophenoxy)phenylboronic acid, have shown significant antiproliferative and proapoptotic effects in cancer research. For example, certain phenylboronic acids induced apoptosis in ovarian cancer cells through cell cycle arrest, highlighting their potential as novel anticancer agents (Psurski et al., 2018).
Chemical Synthesis
- Catalytic Applications : Phenylboronic acids have been employed as catalysts in chemical synthesis. An example includes the synthesis of benzoxazole derivatives from salicylaldehydes and o-aminophenols, characterized by mild conditions and high purity of products (López-Ruiz et al., 2011).
Protein Labeling
- Bioconjugation and Protein Probing : Complexes of phenylboronic acids with amino phenolic compounds have been utilized for non-covalent protein fluorescence labeling. These complexes show enhanced fluorescence and affinity towards proteins, making them suitable for efficient bioconjugation (Martínez-Aguirre et al., 2021).
Material Science
- Silicon-Containing Drug Synthesis : Derivatives of phenylboronic acids, such as 4-((2-Halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids, have been proposed as potential building blocks in the synthesis of silicon-containing drugs, demonstrating their significance in material science (Troegel et al., 2009).
Environmental and Analytical Chemistry
- Glucose Sensing : Phenylboronic acids have been explored for glucose sensing. For instance, aggregates of an amphiphilic monoboronic acid were used for sensitive and selective fluorescent sensing of glucose in aqueous solutions (Huang et al., 2013).
- Detection and Imaging of Hydrogen Peroxide : Phenylboronic acid-based probes have been developed for the detection and imaging of hydrogen peroxide, utilizing their significant chemical-shift change in response to H2O2 (Nonaka et al., 2015).
Bioorganic Chemistry
- Antifungal Activity : Phenylboronic acids, including formylphenylboronic acids, have demonstrated antifungal activity against various fungal strains. The tautomeric equilibrium and the position of substituents were found crucial in their antifungal efficacy (Borys et al., 2019).
Safety and Hazards
作用機序
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of FPBA . Factors such as pH, temperature, and the presence of other molecules can affect the formation and stability of boronate esters, thereby influencing the activity of FPBA.
特性
IUPAC Name |
[2-(2-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYYQYVBIBURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256833 | |
| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096332-91-9 | |
| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



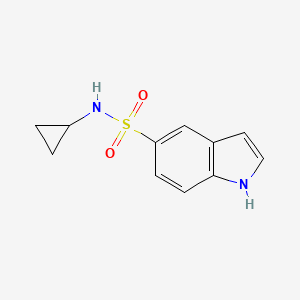
![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)




